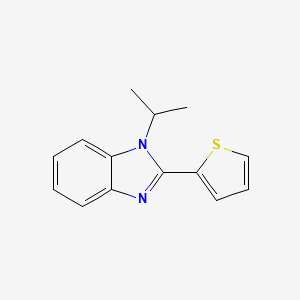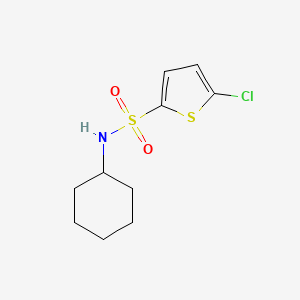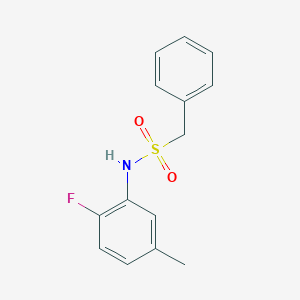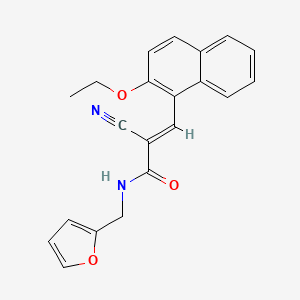
3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds structurally related to 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione, has been demonstrated through various chemical routes. One notable method avoids the use of the Grignard reaction, facilitating a more straightforward synthesis process. This approach has led to the development of derivatives that serve as UV light absorbers, indicating the versatility of triazine-based compounds in synthesis and application (Jiang, Wang, & Li, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied through X-ray diffraction analysis and spectroscopic methods. These studies have provided detailed insights into the electronic and spatial configuration of triazine compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Yuanyuan, Fang, Guo-wei, & Jian, 2012).
Chemical Reactions and Properties
Triazine compounds exhibit a range of chemical reactions, including alkylation and acid-catalyzed addition reactions. These reactions are pivotal for the functionalization and further derivatization of triazine cores, enabling the synthesis of compounds with tailored properties for specific applications. The ability to undergo diverse chemical transformations underscores the chemical versatility of the triazine scaffold (Jiang, Wang, & Li, 2008).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solvatochromism and crystal structure, have been investigated to understand their behavior in different environments and potential applications in materials science. For instance, the study of solvatochromic behavior provides insights into the interaction of triazine compounds with various solvents, which is crucial for their application in dye chemistry and sensing technologies (Rezaei & Fazlollahi, 2013).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with biological systems, are central to their utility in chemical synthesis and potential pharmacological applications. Research in this area focuses on elucidating the mechanisms of action and optimizing the chemical properties of triazine compounds for enhanced performance and safety (Sakr, Mohamed, Abou Kana, Elwahy, El-Daly, & Ebeid, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)16-18-11-20(17(23)19-16)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFXJDCQJXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)

![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
